Synthetic Accessibility: Quantitative Yield in One-Step Vilsmeier Protocol vs. Multi-Step Analogs
5-(Benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone is distinguished from its 2-methyl substituted analog (CAS 165948-37-8) and the non-iodinated 5-benzyloxy-2-hydroxymethyl-pyridin-4(1H)-one (CAS 59281-14-0) by the presence of the 3-iodo group, which is installed via an adapted Vilsmeier protocol in a single step and in quantitative yield [1]. This contrasts with the multi-step, lower-yielding syntheses required for other 3-substituted pyridinones that lack this iodo-handle.
| Evidence Dimension | Synthetic yield for 3-iodo pyridinone formation |
|---|---|
| Target Compound Data | Quantitative yield (reported as quantitative yield, implying ≥95%) |
| Comparator Or Baseline | 2-Methyl-3-hydroxy-4-pyridinone derivatives: typically require multi-step syntheses with moderate yields (e.g., 60-80% per step) [2] |
| Quantified Difference | ≥15% absolute yield advantage over multi-step routes |
| Conditions | Adapted Vilsmeier conditions (one-step protocol) |
Why This Matters
For procurement, this synthetic efficiency translates to potential cost advantages and ensures that commercial sources can reliably provide the compound without the supply chain variability associated with complex, low-yielding syntheses.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-step synthesis of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone in quantitative yield. Molbank, 2023(2), M1654. View Source
- [2] Barral, K., Balzarini, J., Neyts, J., De Clercq, E., Hider, R. C., & Camplo, M. (2006). Synthesis and antiviral evaluation of cyclic and acyclic 2-methyl-3-hydroxy-4-pyridinone nucleoside derivatives. Journal of Medicinal Chemistry, 49(1), 43-50. View Source
